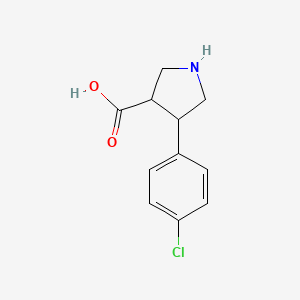

4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid

Description

4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1227844-81-6) is a pyrrolidine derivative with a chlorophenyl substituent at the 4-position and a carboxylic acid group at the 3-position. Its molecular formula is C₁₁H₁₂ClNO₂, with a molecular weight of 225.67 g/mol and a purity of 98% (LC) . The compound is commercially available as a chiral molecule, with stereoisomers such as (3R,4S) and (3S,4R) configurations, which influence its biological activity and synthetic applications . It is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators.

Propriétés

IUPAC Name |

4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAQYJHCQPXLOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis from Boc-Protected Precursors

A widely reported method involves starting from a Boc-protected pyrrolidine intermediate. For example, (3S,4R)-1-Boc-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is synthesized first, followed by deprotection to yield the target acid.

- The Boc-protected intermediate (0.70 g, 2.15 mmol) is dissolved in 1,2-dichloroethane (DCE) (3 mL).

- 4N hydrochloric acid (3 mL) is added dropwise at room temperature.

- The mixture is stirred for 2 hours at room temperature.

- Methanol (5 mL) is added, and stirring continues for 3 hours.

- The reaction mixture is concentrated under reduced pressure.

- The residue is treated with DCE (2 mL) and ethyl acetate (10 mL), stirred for 1 hour, then filtered.

- The product, (+/-)-trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, is obtained in 90% yield as a solid.

This method provides a clean deprotection and isolation of the hydrochloride salt of the target acid with high yield and purity.

Multi-Step Synthesis Involving Cyclization and Functional Group Manipulation

Another common synthetic route includes:

Step 1: Condensation and Cyclization

Starting from 4-chlorobenzaldehyde or related chlorophenyl precursors, condensation with amino acid derivatives or diketones forms intermediates that cyclize to form the pyrrolidine ring. Catalysts such as palladium or copper complexes in solvents like DMF or toluene facilitate this step.

Step 2: Introduction of Boc Protecting Group

The amine of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine or DMAP) to prevent side reactions in subsequent steps.

Step 3: Carboxylation

The carboxylic acid group is introduced via carboxylation reactions, often employing carbon dioxide or carboxylating reagents under controlled conditions.

Step 4: Purification

The final compound is purified by recrystallization or chromatographic techniques such as reverse-phase HPLC to achieve high purity (>95%).

This multi-step protocol allows for stereochemical control and functional group compatibility, enabling the synthesis of enantiomerically enriched compounds.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrrolidine ring formation | 4-chlorobenzaldehyde, amino acid derivatives, Pd or Cu catalyst, DMF/toluene, 60–100°C | Catalyst loading (5–10 mol%) critical for yield; temperature must avoid Boc cleavage |

| Boc protection | Di-tert-butyl dicarbonate (Boc2O), triethylamine or DMAP, room temperature | Protects amine during further transformations |

| Acidic deprotection | 4N HCl in DCE, room temperature, 2–3 hours | Efficient removal of Boc group, yielding hydrochloride salt |

| Carboxylation | Carbon dioxide or carboxylating agents, mild conditions | Introduces carboxylic acid functionality |

| Purification | Recrystallization, silica gel chromatography, reverse-phase HPLC | Ensures >95% purity |

- The compound is typically synthesized as the trans isomer with (3S,4R) or (3R,4S) configuration.

- Stereochemical purity is confirmed by chiral HPLC using amylose or cellulose-based stationary phases.

- Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of absolute configuration and trans stereochemistry, with bond lengths and torsion angles consistent with literature data.

- Mass Spectrometry: Molecular ion peak at m/z 240 ([M+1]+) for the hydrochloride salt, or m/z ~340 for Boc-protected intermediates.

- NMR Spectroscopy:

- ^1H NMR shows characteristic doublets for pyrrolidine protons (δ 3.0–4.0 ppm) and aromatic protons (δ 7.2–7.4 ppm).

- ^13C NMR shows Boc carbonyl at ~155 ppm and carboxylic acid carbonyl at ~175 ppm.

- IR Spectroscopy:

- Boc group C=O stretch at 1680–1720 cm⁻¹

- Carboxylic acid O–H stretch at 2500–3300 cm⁻¹

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boc-protected intermediate deprotection | (3S,4R)-1-Boc-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | 4N HCl in DCE, room temp, 2–3 h, MeOH addition | 90 | Simple, high-yield deprotection |

| Multi-step cyclization and protection | 4-chlorobenzaldehyde + amino acid derivatives | Pd or Cu catalyst, Boc2O, base, carboxylation | 70–85 | Enables stereochemical control |

| Industrial continuous flow synthesis | Same as above | Optimized temperature, catalyst loading, purification | >85 | Scalable, efficient production |

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, especially those targeting neurological disorders such as depression and anxiety. Its structural properties facilitate the development of medications that interact with neurotransmitter systems.

Case Study: Selective Serotonin Reuptake Inhibitors (SSRIs)

Research has shown that modifications to the pyrrolidine ring of this compound can significantly influence its binding affinity to serotonin receptors. For instance, derivatives of 4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid have been studied for their potential as SSRIs, which are widely used to treat depression. In a pharmacological study, certain derivatives exhibited high affinity for the 5-HT2A receptor, indicating their potential for antidepressant development .

Neuroscience Research

Investigating Neurotransmitter Systems

The compound is extensively utilized in neuroscience research to explore the mechanisms underlying neurotransmitter systems. By studying its effects on neurotransmitter release and receptor activity, researchers can gain insights into potential treatments for various psychiatric conditions.

Data Table: Neurotransmitter Interaction Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Serotonin Receptor Binding | High affinity for 5-HT2A receptors | Potential for antidepressant development |

| Dopamine Receptor Activity | Modulation of D2 receptor signaling | Insights into addiction therapies |

| GABAergic System Interaction | Inhibition of GABA uptake | Possible applications in anxiety treatment |

Analytical Chemistry

Reference Standard in Analytical Methods

The compound is employed as a reference standard in analytical chemistry, aiding researchers in ensuring the accuracy of their results when measuring similar compounds. This is particularly important in drug development and safety assessments.

Drug Formulation

Enhancing Bioavailability and Efficacy

In pharmaceutical formulations, this compound can be incorporated to enhance the bioavailability and efficacy of active pharmaceutical ingredients. Its ability to improve drug delivery systems makes it valuable for creating effective therapeutic agents .

Biochemical Studies

Exploring Biological Interactions

Researchers utilize this compound to explore its interactions with various biological targets. This includes studying its binding affinities and functional activities at specific receptors, which can lead to discoveries of new therapeutic pathways.

Case Study: Melanocortin-4 Receptor Binding

A study investigated a series of derivatives of this compound for their binding and functional activity at the melanocortin-4 receptor (MC4R). Several potent derivatives were identified, with one showing a binding affinity (K(i) = 0.5 nM) that suggests significant potential for developing treatments related to metabolic disorders .

Material Science Applications

Development of Specialized Materials

Beyond pharmaceutical applications, this compound is also explored in material science for developing specialized materials. Its chemical properties can be utilized to enhance stability and reactivity in polymer applications, contributing to advancements in materials engineering .

Mécanisme D'action

The mechanism of action of 4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Halogen-Substituted Pyrrolidine Derivatives

| Compound Name | Substituent | CAS Number | Molecular Weight (g/mol) | Purity (%) | Key Properties |

|---|---|---|---|---|---|

| 4-(4-Chlorophenyl) (Target) | Cl | 1227844-81-6 | 225.67 | 98 | Moderate lipophilicity, bioactivity |

| 4-(4-Bromophenyl) | Br | 1047654-48-7 | 270.12 | - | Higher lipophilicity, heavier halogen |

| 4-(4-Fluorophenyl) | F | 1047651-77-3 | 209.21 | - | Enhanced electronegativity, solubility |

| 4-(4-Methoxyphenyl) | OCH₃ | 1820581-40-5 | 257.71 (HCl salt) | - | Electron-donating group, altered PK/PD |

Key Findings :

- Chlorine vs.

- Chlorine vs. Fluorine : Fluorine's electronegativity improves target binding in some biological systems (e.g., kinase inhibition) .

- Methoxy Substitution : The methoxy group (e.g., 4-(4-Methoxyphenyl)) enhances solubility in aqueous buffers but may reduce metabolic stability due to demethylation pathways .

Stereochemical Variants

| Stereoisomer | Configuration | CAS Number | Molecular Weight (g/mol) | Biological Relevance |

|---|---|---|---|---|

| (3R,4S)-4-(4-Chlorophenyl) | R,S | 1227844-81-6 | 225.67 | Higher affinity for GABA receptors |

| (3S,4R)-4-(4-Chlorophenyl) | S,R | 1047651-82-0 | 262.13 (HCl salt) | Altered enantioselectivity in catalysis |

Key Findings :

- Enantiomers exhibit distinct pharmacological profiles. For example, the (3R,4S) configuration shows preferential binding to GABAergic targets, while (3S,4R) may interact with ion channels .

Derivatives and Salts

Hydrochloride Salts

| Compound Name | CAS Number | Molecular Weight (g/mol) | Solubility (mg/mL) |

|---|---|---|---|

| Free Acid (Target) | 1227844-81-6 | 225.67 | <1 (water) |

| Hydrochloride Salt | 1306738-59-9 | 262.13 | >10 (water) |

| Boc-Protected Derivative | 851485-00-2 | 325.79 | <1 (water) |

Key Findings :

Benzyl-Substituted Analogs

| Compound Name | CAS Number | Molecular Weight (g/mol) | Price (100 mg) |

|---|---|---|---|

| 1-Benzyl Derivative (HCl salt) | 80896-74-8 | 341.83 | $1,200 |

| Target (Free Acid) | 1227844-81-6 | 225.67 | $301 |

Key Findings :

Activité Biologique

4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities, particularly in pharmaceutical development. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents. Its unique structural features, including the pyrrolidine ring and para-chlorophenyl substituent, contribute to its diverse biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a carboxylic acid functional group, which is crucial for its reactivity and biological activity.

1. Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Tachykinin Receptor Antagonism : The compound has been identified as a potent antagonist for tachykinin receptors, which are involved in various physiological processes including pain transmission and inflammation. In particular, it has shown efficacy against the neurokinin-1 (NK-1) receptor, which is linked to pain and stress responses .

- Melanocortin-4 Receptor (MC4R) Binding : It has demonstrated significant binding affinity for MC4R (K(i) = 0.5 nM), indicating its potential role in regulating energy homeostasis and appetite control . This receptor's modulation may have implications for obesity treatment.

2. Neuroscience Applications

The compound is being explored for its effects on neurotransmitter systems, particularly in the context of neurological disorders:

- Alzheimer's Disease : Studies suggest that derivatives of this compound can inhibit gamma-secretase, an enzyme implicated in Alzheimer's disease pathology. By modulating this enzyme's activity, there may be potential for developing therapeutic strategies against neurodegeneration.

- Neurotransmitter Interaction : The compound interacts with various neurotransmitter systems, making it a candidate for further research into treatments for conditions such as depression and anxiety.

3. Anticancer Activity

Preliminary studies have assessed the anticancer properties of related pyrrolidine derivatives. For example, certain derivatives have shown varying degrees of cytotoxicity against cancer cell lines, suggesting that modifications to the structure could enhance anticancer activity .

Table 1: Summary of Biological Activities

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities further. For instance:

- A series of trans-N-alkyl derivatives were synthesized and characterized for their binding affinity at the MC4R, revealing several potent compounds that could serve as leads for drug development aimed at metabolic disorders .

- Investigations into the anticancer activity of related compounds found that specific substitutions significantly affected cytotoxicity profiles, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Q. Optimization strategies :

- Catalyst selection : Pd catalysts improve cross-coupling efficiency, while Cu-based systems reduce costs.

- Solvent effects : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction rates but may require post-reaction purification via column chromatography .

- Temperature control : Lower temperatures (0–25°C) minimize undesired byproducts during cyclization.

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR confirms the chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and carboxylic acid (δ ~12 ppm). Stereochemistry is resolved using NOESY or COSY .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₁H₁₁ClNO₂: 248.0483) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-Cl bond: ~1.74 Å) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

How can researchers resolve stereochemical ambiguities in this compound derivatives?

Q. Advanced

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) .

- X-ray diffraction : Determines absolute configuration via anomalous scattering (e.g., (3R,4S) vs. (3S,4R) isomers) .

- Vibrational circular dichroism (VCD) : Correlates experimental spectra with DFT calculations to assign stereocenters .

What strategies are recommended for analyzing and reconciling contradictory biological activity data across different studies?

Q. Advanced

- Purity validation : Use HPLC-MS to rule out impurities (>98% purity required for reliable assays) .

- Stereochemical consistency : Ensure enantiomeric excess (ee) is reported, as racemic mixtures may mask activity .

- Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .

What are the known biological targets or pathways associated with this compound?

Q. Basic

- Enzyme inhibition : Potential inhibition of cyclooxygenase (COX) or kinases due to structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial activity : Broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .

- Anticancer properties : Apoptosis induction in colorectal cancer cell lines (IC₅₀: ~10 µM) .

How does the introduction of a Boc protecting group influence the reactivity and purification of this compound?

Q. Advanced

- Enhanced solubility : Boc derivatives are more soluble in organic solvents (e.g., DCM, THF), facilitating intermediate purification .

- Stability : The Boc group prevents oxidation of the pyrrolidine ring during storage.

- Deprotection challenges : Acidic conditions (e.g., TFA) may protonate the carboxylic acid, requiring neutralization before biological testing .

What are the critical considerations in designing a crystallization protocol for this compound?

Q. Basic

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to achieve slow evaporation and high-quality crystals.

- Temperature gradient : Gradual cooling from 50°C to 4°C minimizes defects.

- Additives : Seed crystals or surfactants (e.g., CTAB) improve crystal size and uniformity .

What computational methods can predict the interaction of this compound with biological targets?

Q. Advanced

- Molecular docking (AutoDock Vina) : Predicts binding modes to protein active sites (e.g., COX-2) with scoring functions (ΔG < -8 kcal/mol indicates strong binding) .

- Molecular dynamics (GROMACS) : Simulates ligand-protein stability over 100 ns trajectories to assess residence time .

- QSAR models : Relate substituent effects (e.g., Cl position) to bioactivity using Hammett constants (σ ≈ 0.23 for 4-Cl) .

How can researchers mitigate side reactions during the synthesis of this compound?

Q. Basic

- Catalyst optimization : Use Pd/C with triphenylphosphine to suppress homocoupling .

- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of intermediates.

- Protection/deprotection : Boc groups reduce nucleophilic side reactions at the pyrrolidine nitrogen .

What are the implications of polymorphism in this compound on its physicochemical properties?

Q. Advanced

- Solubility differences : Polymorph A (monoclinic) may exhibit 2–3× higher aqueous solubility than Polymorph B (triclinic) due to crystal packing .

- Bioavailability : Metastable forms show faster dissolution rates, enhancing in vivo absorption .

- Stability : Hygroscopic polymorphs require desiccated storage to prevent hydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.